molecular formula C13H13N3S B11939974 N-(4-Methyl-2-pyridinyl)-N'-phenylthiourea CAS No. 53385-81-2

N-(4-Methyl-2-pyridinyl)-N'-phenylthiourea

Cat. No.: B11939974
CAS No.: 53385-81-2
M. Wt: 243.33 g/mol
InChI Key: LAMGHBQOIGEOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methyl-2-pyridinyl)-N'-phenylthiourea (CAS 53385-81-2) is a thiourea derivative provided as a research chemical for scientific investigations. Thiourea derivatives of this class are frequently explored in medicinal chemistry for their diverse biological activities, which include serving as potential antibacterial and antioxidant agents . Researchers value this compound as a key intermediate in organic synthesis, allowing for the development of more complex molecules for various applications. Structurally, related N-(2-pyridyl)-N'-arylthioureas are known to form stable intramolecular hydrogen bonds and exhibit specific spectral properties that make them interesting subjects for structural and spectroscopic analysis . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53385-81-2

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

IUPAC Name

1-(4-methylpyridin-2-yl)-3-phenylthiourea

InChI

InChI=1S/C13H13N3S/c1-10-7-8-14-12(9-10)16-13(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16,17)

InChI Key

LAMGHBQOIGEOFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Derivatization Approaches for N 4 Methyl 2 Pyridinyl N Phenylthiourea

Conventional Synthetic Pathways to N-Pyridyl-N'-phenylthioureas

Conventional methods for the synthesis of N-pyridyl-N'-phenylthioureas remain fundamental in organic synthesis, offering reliable and well-established routes to these compounds.

Reaction of Aminopyridines with Phenyl Isothiocyanate

The most direct and widely employed method for synthesizing N-pyridyl-N'-phenylthioureas is the reaction between an appropriate aminopyridine and phenyl isothiocyanate. uzhnu.edu.ua This reaction proceeds via a nucleophilic addition of the amino group of the pyridine (B92270) to the electrophilic carbon atom of the isothiocyanate group.

In the case of N-(4-Methyl-2-pyridinyl)-N'-phenylthiourea, the synthesis involves the reaction of 2-amino-4-methylpyridine (B118599) with phenyl isothiocyanate. The reaction is typically carried out in an inert organic solvent, such as toluene, at reflux temperature. mdpi.com The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-4-methylpyridine attacks the central carbon atom of the phenyl isothiocyanate, leading to the formation of a thiourea (B124793) linkage.

The general scheme for this reaction is as follows:

Scheme 1: General synthesis of N-pyridyl-N'-phenylthioureas from aminopyridines and phenyl isothiocyanate.

This method is favored for its simplicity and generally good yields. The reaction conditions can be modified by changing the solvent and temperature to optimize the yield and purity of the product.

Application of Acyl Chlorides and Thiocyanates in Thiourea Synthesis

An alternative and versatile approach to N-acyl thiourea derivatives involves the use of acyl chlorides and a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. mdpi.comijcrt.org This method proceeds in a stepwise manner. First, the acyl chloride reacts with the thiocyanate salt to form an in-situ acyl isothiocyanate. This reactive intermediate is then treated with an amine to yield the desired N-acyl thiourea.

The synthesis of this compound itself is not an N-acyl thiourea, but this methodology is crucial for the synthesis of a wide array of its derivatives where an acyl group is present. For instance, to synthesize an N-benzoyl derivative, benzoyl chloride would be reacted with potassium thiocyanate, followed by the addition of 2-amino-4-methylpyridine. rsc.org

A key advantage of this method is the ability to generate a wide variety of acyl isothiocyanates from readily available acyl chlorides, thus allowing for the synthesis of a diverse library of N-acyl thiourea analogs. usu.eduresearchgate.net The reaction is often carried out in anhydrous acetone. ijcrt.org The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), has been shown to improve the yield of the acyl isothiocyanate formation. mdpi.com

Modified and Advanced Synthetic Techniques for Analogues

To improve reaction efficiency, reduce reaction times, and move towards greener synthetic protocols, modified and advanced synthetic techniques have been explored for the synthesis of thiourea derivatives.

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. rsc.org The application of ultrasound enhances chemical reactivity through the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the reaction medium, generating localized high temperatures and pressures.

For the synthesis of N-pyridyl-N'-phenylthiourea analogues, ultrasound irradiation can be employed to accelerate the reaction between the aminopyridine and phenyl isothiocyanate. This method often proceeds under milder conditions and can lead to improved yields. nih.govmdpi.com For instance, the synthesis of N-(5-aryl-2-furoyl)thiourea derivatives containing a substituted pyrimidine (B1678525) ring has been successfully achieved in good yields using a solid-liquid phase transfer catalyst under ultrasonic irradiation. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is another advanced technique that has gained significant traction for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. rsc.org Microwave heating increases the rate of reaction by directly and efficiently heating the solvent and reactants.

This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiourea derivatives. The reaction of 4-bromoacetylpyridine with substituted N-phenylthiourea under microwave irradiation, for example, yields thiazoles in good to excellent yields within minutes without the need for a catalyst. Similarly, the synthesis of pyridines can be achieved in a one-pot Bohlmann-Rahtz procedure under microwave irradiation with superior yields compared to conventional heating. uzhnu.edu.ua This suggests that the synthesis of this compound and its analogues can be significantly optimized using microwave technology.

Influence of Substituents on Synthetic Yields and Reaction Pathways

The nucleophilicity of the aminopyridine is a key factor in the reaction with phenyl isothiocyanate. Electron-donating groups (EDGs) on the pyridine ring increase the electron density on the amino nitrogen, thereby enhancing its nucleophilicity and facilitating the attack on the isothiocyanate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the amino nitrogen, making it less nucleophilic and potentially slowing down the reaction, leading to lower yields. nih.gov

For example, aminopyridines containing electron-donating groups like methyl (Me) or methoxy (B1213986) (OMe) generally afford good yields of the corresponding isothiocyanates in a relatively short time. mdpi.com In contrast, highly electron-deficient aminopyridines, such as those with nitro (NO2) or cyano (CN) substituents, may fail to react or give very low yields. mdpi.com Halogen substituents, which are electron-withdrawing, often require longer reaction times and may result in moderate to good yields. mdpi.com

Theoretical studies have also been conducted to understand the mutual interaction of substituents in the nucleophile (pyridine) and the substrate (phenyl carbonyl isothiocyanate). These studies provide insights into the reaction mechanism and the effect of substituents on the rate-limiting steps.

The following interactive table summarizes the expected effect of different substituents on the pyridine ring on the yield of N-pyridyl-N'-phenylthiourea synthesis.

Substituent on Pyridine RingElectronic EffectExpected Impact on Nucleophilicity of AminopyridineExpected Impact on Reaction Yield
-CH₃ (Methyl)Electron-DonatingIncreaseHigh
-OCH₃ (Methoxy)Electron-DonatingIncreaseHigh
-H (Hydrogen)NeutralBaselineGood
-Cl (Chloro)Electron-WithdrawingDecreaseModerate to Good
-Br (Bromo)Electron-WithdrawingDecreaseModerate to Good
-NO₂ (Nitro)Strongly Electron-WithdrawingSignificantly DecreaseLow to No Reaction
-CN (Cyano)Strongly Electron-WithdrawingSignificantly DecreaseLow to No Reaction

Purification and Isolation Strategies for Target Compounds

The purification and isolation of this compound and its derivatives are critical steps to obtain the compound in a pure form, suitable for further analysis and application. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Crystallization

Crystallization is a widely used technique for purifying solid organic compounds. The crude product obtained from the synthesis is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution.

Commonly used solvents for the crystallization of thiourea derivatives include ethanol (B145695), 2-propanol, and aqueous ethanol solutions. nih.govgoogle.com In some procedures, the product is precipitated by pouring the reaction mixture into cold water, and the resulting solid is then collected by filtration and further purified by crystallization. nih.gov For example, a related compound was purified by dissolving the solid in a minimum amount of dichloromethane (B109758) followed by the addition of excess diethyl ether and storage at low temperature to induce crystallization.

Chromatography

Chromatographic techniques are also employed for the purification of thiourea derivatives, particularly when crystallization is not effective or when a very high degree of purity is required.

Column Chromatography: This is a common method where the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina (B75360). A suitable solvent or a mixture of solvents (eluent) is used to move the components of the mixture down the column at different rates, leading to their separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique has been used for the separation and quality control of closely related thiourea derivatives. nih.gov It utilizes a non-polar stationary phase and a polar mobile phase.

Isolation

After purification, the target compound is isolated from the solvent. For crystallization, this is typically achieved by vacuum filtration, where the crystals are collected on a filter paper and washed with a small amount of cold solvent to remove any remaining impurities. google.com The isolated solid is then dried, often under vacuum, to remove residual solvent.

Table of Purification Strategies for Thiourea Derivatives

Purification MethodDescriptionCommon Solvents/Conditions
Crystallization Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals.Ethanol, 2-propanol, aqueous ethanol, dichloromethane/diethyl ether. nih.govgoogle.com
Precipitation Precipitating the product from the reaction mixture by adding a non-solvent, such as cold water.Water. nih.gov
Column Chromatography Separating the compound based on its differential adsorption on a stationary phase.Silica gel or alumina with a suitable eluent.
RP-HPLC A high-resolution separation technique for quality control and purification of closely related compounds.Non-polar stationary phase with a polar mobile phase. nih.gov

Coordination Chemistry of N 4 Methyl 2 Pyridinyl N Phenylthiourea and Its Metal Complexes

Ligand Behavior and Denticity in Metal Complex Formation

The structural features of N-(4-Methyl-2-pyridinyl)-N'-phenylthiourea, specifically the presence of the pyridyl nitrogen, the thioketo sulfur, and the N-H protons, allow for multiple modes of coordination with metal centers.

In its simplest coordination mode, the ligand can act as a monodentate donor through the nitrogen atom of the pyridine (B92270) ring. Pyridine and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions by donating the lone pair of electrons on the nitrogen atom. jscimedcentral.com This type of interaction is common for pyridine-containing ligands, especially when other potential donor atoms are sterically hindered or when the reaction conditions favor the formation of less chelated structures.

A more prevalent coordination mode for this compound is bidentate, where it forms a chelate ring with the metal ion. This typically involves the pyridyl nitrogen and the sulfur atom of the thioketo group (C=S). This N,S-bidentate coordination leads to the formation of a stable five-membered chelate ring.

Alternatively, under certain conditions, particularly after deprotonation, the ligand can exist in its thioenol tautomeric form. In this case, bidentate coordination can occur through the pyridyl nitrogen and the deprotonated thiol sulfur atom. Spectroscopic and theoretical studies of copper(II) complexes with similar thiourea (B124793) derivatives have shown that two ligands can coordinate in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom of the thiourea moiety. mdpi.com This mode of coordination is crucial in the formation of various neutral complexes.

While less common, tridentate coordination of this compound is also possible. Thiourea and its derivatives are recognized as versatile ligands capable of coordinating to a metal as a neutral, monoanionic, or dianionic ligand. researchgate.net This flexibility can lead to higher denticity. In a tridentate mode, the ligand could potentially coordinate through the pyridyl nitrogen, the thioketo sulfur, and one of the nitrogen atoms of the thiourea backbone, likely following deprotonation. This would result in the formation of two fused chelate rings, a thermodynamically favorable arrangement.

Deprotonation of the N-H protons of the thiourea moiety plays a critical role in the coordination chemistry of this compound. The loss of a proton from one of the nitrogen atoms creates an anionic ligand, which can then form strong coordinate bonds with the metal ion. This deprotonation is often facilitated by the basicity of the reaction medium or by the metal ion itself acting as a Lewis acid. The resulting anionic ligand can then coordinate in a bidentate (N,S or N,N) or even tridentate fashion. For instance, in some copper(II) complexes with related thiourea derivatives, the ligands coordinate in a bidentate manner via the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.com

Synthesis and Characterization of Transition Metal Complexes

The rich coordination chemistry of this compound has led to the synthesis and characterization of a variety of transition metal complexes.

Complexes of this compound and similar ligands with divalent transition metal ions have been extensively studied. The synthesis of these complexes is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent.

The resulting complexes often exhibit distinct geometries depending on the metal ion and the stoichiometry of the reaction. For example, with Cu(II), square planar or distorted octahedral geometries are common. nih.govresearchgate.net Nickel(II) complexes can adopt square planar or tetrahedral geometries. researchgate.net In many of these complexes, the thiourea derivative acts as a bidentate ligand, coordinating through the sulfur and a nitrogen atom. mdpi.com

The characterization of these complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula, while infrared (IR) spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=S, N-H, and C-N bonds upon complexation. Electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements provide insights into the geometry of the metal coordination sphere. Furthermore, techniques like NMR spectroscopy can be employed for diamagnetic complexes such as those of Zn(II) and Cd(II) to further elucidate their structure in solution. nih.gov

Below is a table summarizing the coordination behavior and typical geometries of complexes formed between thiourea derivatives and various divalent metal ions.

Metal IonTypical Coordination NumberCommon GeometriesLigand Behavior
Cu(II) 4, 6Square Planar, Distorted OctahedralBidentate (N,S)
Zn(II) 4TetrahedralBidentate (N,S)
Ni(II) 4, 6Square Planar, Tetrahedral, OctahedralBidentate (N,S), Monodentate
Co(II) 4, 6Tetrahedral, OctahedralBidentate (N,S)
Cd(II) 4TetrahedralBidentate (N,S)

Complexes with Other Metal Ions (e.g., UO2(VI), Au(III), Pd(II), Sm(III), Nd(III), Pt(IV))

No specific experimental data on the synthesis and characterization of this compound complexes with uranyl(VI), gold(III), palladium(II), samarium(III), neodymium(III), or platinum(IV) ions could be retrieved from the current body of scientific literature. While Pd(II) and Pt(II) complexes of the isomeric N-phenyl-N-(2-methylpyridyl)thiourea have been prepared, extending these findings to the 4-methyl isomer would be speculative. The coordination with f-block elements like UO2(VI), Sm(III), and Nd(III), or heavier d-block elements like Au(III) and Pt(IV), remains an unexplored area for this specific ligand.

Stereochemistry and Geometry of Metal Complexes

Detailed structural analyses, such as single-crystal X-ray diffraction, are necessary to definitively determine the stereochemistry and geometry of metal complexes. Such data for complexes of this compound are not currently available. Based on analogous compounds, one could predict potential geometries, but these remain hypothetical without experimental verification.

Square Planar Geometries (e.g., Pd(II), Au(III), Ni(II), Cu(II))

Metal ions with a d⁸ electron configuration, such as Pd(II), Pt(II), and Au(III), commonly form square planar complexes. It is plausible that this compound would form such complexes, likely coordinating in a bidentate (N,S) fashion. However, no specific examples have been structurally characterized.

Tetrahedral Arrangements (e.g., Co(II), Zn(II), Cd(II))

D¹⁰ metal ions like Zn(II) and Cd(II), as well as Co(II) (d⁷), frequently adopt tetrahedral geometries. The formation of tetrahedral complexes with this compound is theoretically possible but lacks experimental confirmation in the literature.

Octahedral Configurations (e.g., Co(II), Sm(III), Nd(III), UO2(VI))

Octahedral geometries are common for many transition metals, including Co(II), often involving additional ligands (like solvents or counter-ions) to satisfy the coordination number of six. Lanthanides (Sm, Nd) and actinides (UO2) typically exhibit even higher coordination numbers, leading to complex geometries that can include or derive from octahedral arrangements. The interaction of this compound with these ions has not been reported.

Distorted Geometries and Polymeric Structures

Distortions from ideal geometries can arise from steric hindrance or electronic effects. Polymeric structures can form if the ligand acts as a bridge between metal centers. There is no information to confirm or deny the existence of such structures for this compound.

Factors Influencing Complex Structure and Stability

General principles of coordination chemistry dictate that the final structure and stability of a metal complex are governed by several factors:

Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion determine its preferred coordination number and geometry.

Ligand Properties: The basicity of the donor atoms (N and S), steric bulk of the substituents (phenyl and 4-methyl-pyridinyl groups), and the chelate ring size influence bond strengths and complex stability.

Reaction Conditions: The choice of solvent, temperature, pH, and the metal-to-ligand ratio can direct the synthesis towards a specific product.

Counter-ions: The nature of the counter-ion can influence the crystal packing and in some cases, the coordination geometry itself.

While these factors are universally applicable, their specific interplay in the context of this compound complexes can only be elucidated through dedicated experimental and computational studies.

Effect of Substituents on the Ligand (e.g., methyl groups on pyridyl ring)

Substituents on the this compound ligand framework play a critical role in determining the stability and structure of its metal complexes. The methyl group at the 4-position of the pyridyl ring, in particular, exerts both electronic and steric influences.

Electronic Effects: The methyl group is an electron-donating group. Through an inductive effect, it increases the electron density on the pyridine ring, which in turn enhances the basicity of the pyridyl nitrogen atom. This increased basicity makes the nitrogen a stronger Lewis base, promoting more effective coordination to a metal center. The stability of the resulting metal-ligand bond is therefore expected to be enhanced compared to an unsubstituted pyridyl analogue.

The nature of substituents on the N'-phenyl ring also has a significant impact. Electron-withdrawing groups on the phenyl ring can increase the acidity of the thiourea N-H protons, which can influence deprotonation and subsequent coordination behavior. Conversely, electron-donating groups can modulate the electron density on the thiourea backbone. The interplay of these substituent effects allows for the fine-tuning of the ligand's coordination properties.

Influence of Reaction pH and Anions (e.g., Cl⁻, OAc⁻)

The formation of metal complexes with this compound is highly sensitive to the pH of the reaction medium and the nature of the anions present.

Influence of pH: The pH of the solution governs the protonation state of the ligand. The pyridyl nitrogen atom and the thiourea group are both susceptible to protonation in acidic media. The commencement of complex formation is often observed as the pH is raised, leading to the deprotonation of the ligand and making the donor atoms available for coordination with the metal ion. jocpr.comnih.gov Studies on other metal-ligand systems show that different complex species can form and dominate at different pH ranges. nih.gov For example, at a certain pH, a simple 1:1 or 1:2 metal-ligand complex might form, while at higher pH values, hydroxo complexes may appear. nih.gov There is typically an optimal pH range for the formation of a specific, stable complex; outside this range, the complex may not form, or it may precipitate as a metal hydroxide (B78521) at excessively high pH. researchgate.neturi.edu

Influence of Anions: Anions in the reaction mixture can play several roles. They can act as counter-ions, simply balancing the charge of a cationic complex. However, they can also participate directly in the coordination sphere of the metal ion. Small, coordinating anions like chloride (Cl⁻) can occupy coordination sites on the metal center, leading to the formation of mixed-ligand complexes. doi.org The presence of such anions can influence the geometry and stability of the final product.

FactorEffect on Complex FormationRelevant Examples from Related Systems
Low pH Protonation of pyridyl nitrogen and thiourea groups, inhibiting coordination.Ligand curves deviate from free acid curves above a certain pH, indicating the start of deprotonation and complexation. jocpr.com
Optimal pH Deprotonation of the ligand, facilitating stable complex formation.Maximum absorbance/yield of a specific Fe(III) complex was observed at an optimal pH of 3. researchgate.net
High pH Potential formation of hydroxo complexes or precipitation of metal hydroxides.In Cu(II)-phosphoethanolamine-uridine systems, hydroxo complexes form at higher pH values. nih.gov
Coordinating Anions (e.g., Cl⁻) Can bind directly to the metal center, forming mixed-ligand complexes.Metal chloride salts can form complexes of the type [M(Ligand)nCl₂]. doi.org
Weakly Coordinating Anions (e.g., ClO₄⁻) Tend to remain as counter-ions, allowing the primary ligand to dominate the coordination sphere.The use of metal perchlorates led to the formation of [M(Ligand)₂] complexes without anion coordination. doi.org
Anion-Ligand Interaction Anions can form hydrogen bonds with ligand N-H groups, stabilizing the complex structure.Coordinated chloride ligands can be stabilized by intramolecular N-H···Cl hydrogen bonds. nih.gov

Solvent Effects in Complex Formation

The choice of solvent is a crucial parameter in the synthesis of metal complexes, as it can significantly influence reaction kinetics, thermodynamic stability, and even the structure of the final product. The solvent's role extends beyond simply dissolving the reactants; it can interact with both the metal ion and the ligand. researchgate.net

Solvent Polarity and Coordinating Ability: Solvents with high polarity can facilitate the dissolution of ionic reactants. However, strongly coordinating solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can compete with the this compound ligand for coordination sites on the metal ion. This competition can affect the stability constant of the complex. The solvating ability of a solvent, often quantified by the Gutmann donor number (DN), plays a fundamental role; solvents with high donor numbers are more likely to coordinate to the metal center and can hinder the formation of the desired complex. researchgate.net

Influence on Stability Constants: The stability of complexes can vary greatly with the solvent system. For example, studies have shown that for certain complexes, stability is highest in acetonitrile, followed by ethanol-acetonitrile mixtures, and lowest in pure ethanol (B145695). researchgate.net This variation is attributed to the different ways solvents stabilize the reactants and the final complex through solute-solvent interactions. researchgate.netresearchgate.net

Effect on Crystal Growth: The solvent also affects the crystallization process and the ultimate morphology (habit) of the crystals. Strong solute-solvent interactions can influence the crystal formation mechanism and the final shape of the harvested crystals. researchgate.net

Solvent PropertyInfluence on Complex Formation
Polarity Affects solubility of reactants and stability of charged species in solution.
Donor Number (DN) High-DN solvents can compete with the ligand for metal coordination sites, potentially lowering the complex's stability constant. researchgate.net
Protic vs. Aprotic Protic solvents can form hydrogen bonds with the ligand, affecting its conformation and availability for coordination.
Solute-Solvent Interactions The overall stabilization of reactants versus the product complex by the solvent determines the thermodynamic favorability of the reaction in that medium. researchgate.netresearchgate.net

Hydrogen Bonding Interactions within Complexes

Hydrogen bonding is a defining feature in the structural chemistry of this compound and its metal complexes. These interactions occur both within a single complex molecule (intramolecular) and between different molecules (intermolecular), playing a crucial role in stabilizing the crystal lattice. rsc.org

Intramolecular Hydrogen Bonding: A common feature in pyridyl-thiourea derivatives is the formation of an intramolecular hydrogen bond between one of the thiourea N-H protons and the pyridyl nitrogen atom. This interaction can stabilize a particular conformation of the free ligand. researchgate.net Upon coordination to a metal, this bond may be disrupted as the pyridyl nitrogen binds to the metal. However, new intramolecular hydrogen bonds often form. For instance, N-H groups of the thiourea moiety can form hydrogen bonds with coordinated anions like chloride or with oxygen atoms if the ligand is part of a larger framework. nih.govrsc.orgmdpi.com These interactions are vital for stabilizing the geometry of the complex.

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds create extensive supramolecular networks. The thiourea N-H groups are excellent hydrogen bond donors, while the thione sulfur atom (C=S) can act as a hydrogen bond acceptor. This leads to the formation of common structural motifs, such as dimers linked by N-H···S interactions. semanticscholar.org These networks are critical for the stability of the crystal packing. The presence of coordinated water molecules or counter-ions can further extend these hydrogen-bonding networks, creating complex three-dimensional architectures. nih.gov

Type of Hydrogen BondDonor/Acceptor Groups InvolvedRole in Complex Structure
Intramolecular N-H (thiourea) ··· N (pyridyl)Stabilizes free ligand conformation. researchgate.net
Intramolecular N-H (thiourea) ··· Anion (e.g., Cl⁻)Stabilizes the position of the coordinated anion. nih.gov
Intermolecular N-H (thiourea) ··· S=C (thiourea)Links complex molecules, often forming dimeric structures. semanticscholar.org
Intermolecular N-H (thiourea) ··· O (e.g., from solvent or counter-ion)Contributes to the overall crystal packing and supramolecular assembly. nih.gov

Advanced Spectroscopic and Structural Elucidation of N 4 Methyl 2 Pyridinyl N Phenylthiourea and Its Complexes

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for identifying functional groups and understanding the nature of chemical bonds within a molecule. In the context of N-(4-Methyl-2-pyridinyl)-N'-phenylthiourea, it is particularly crucial for determining the mode of coordination to a metal center.

FTIR spectroscopy is instrumental in elucidating how this compound binds to metal ions. The infrared spectrum of the free ligand is characterized by several key absorption bands corresponding to the N-H, C=S, and C-N functional groups. Changes in the position and intensity of these bands upon complex formation provide direct evidence of coordination. mdpi.comnih.gov

The N-H stretching vibrations, typically observed in the 3100-3400 cm⁻¹ region for the free ligand, are sensitive to the molecular environment. nih.govresearchgate.net In complexes where the ligand coordinates through the thiocarbonyl sulfur atom (monodentate coordination), the N-H band may show a slight shift. mdpi.com However, if the ligand is deprotonated and coordinates through both a nitrogen and the sulfur atom (bidentate chelation), the N-H absorption band may disappear or shift significantly. mdpi.com

The most definitive information regarding coordination comes from the vibrations of the thioamide group (-NH-C=S). This group gives rise to several characteristic bands. The stretching vibration of the C=S bond, which appears around 700-780 cm⁻¹ in the free ligand, is expected to shift to a lower frequency upon coordination to a metal ion. mdpi.comresearchgate.net This shift indicates a weakening of the C=S double bond due to the donation of electron density from the sulfur atom to the metal center. mdpi.com

Simultaneously, the C-N stretching vibration, often coupled with other vibrations in the 1300-1500 cm⁻¹ region, typically shifts to a higher frequency upon complexation. researchgate.net This suggests an increase in the double bond character of the C-N bond, which is consistent with the delocalization of electrons within the chelate ring formed during coordination. The appearance of new, weak bands in the far-infrared region (typically 400-550 cm⁻¹) can be attributed to the formation of new metal-sulfur (M-S) and metal-nitrogen (M-N) bonds, further confirming the coordination. nih.govresearchgate.net

Table 1: Characteristic FTIR Frequencies (cm⁻¹) for this compound and its Potential Metal Complexes

Vibrational Mode Free Ligand (Expected) Complex (S-Coordinated) Complex (S, N-Coordinated) Reference
ν(N-H)~3140-3300Minor ShiftShift or Disappearance mdpi.comnih.govresearchgate.net
ν(C=O) (acylthiourea)~1690-1710Shift upon coordinationShift upon coordination nih.govresearchgate.net
Thioamide Bands~1350-1550Shift to higher frequencyShift to higher frequency mdpi.comresearchgate.net
ν(C=S)~700-780Shift to lower frequencyShift to lower frequency mdpi.comresearchgate.net
ν(M-N)--~520-580 nih.gov
ν(M-S)-~430-450~430-450 nih.gov

Raman spectroscopy serves as a valuable complement to FTIR for the vibrational analysis of this compound and its complexes. nih.gov While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. cardiff.ac.uk According to the mutual exclusion principle, for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. Although this ligand is not centrosymmetric, the relative intensities of bands can differ significantly between the two techniques, providing a more complete vibrational picture.

Raman spectroscopy is particularly sensitive to symmetric and non-polar bonds. Therefore, the symmetric stretching vibrations of the aromatic rings (phenyl and pyridinyl) and the C=S bond are expected to produce strong signals in the Raman spectrum. The analysis of the C=S stretching vibration in the Raman spectrum can corroborate the FTIR data regarding the coordination of the sulfur atom to a metal center. nih.gov Shifts in the vibrational frequencies of the pyridinyl ring can also provide insights into its involvement in coordination. By comparing the solid-state Raman spectra with infrared linear dichroic (LD) spectra, it is possible to assign vibrational modes having mutually orthogonal dipole moments, offering a deeper understanding of the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution and offer insights into the changes that occur upon metal complexation.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The two N-H protons of the thiourea (B124793) moiety are expected to appear as broad singlets at the downfield end of the spectrum (typically δ 9.0-12.5 ppm), with their exact chemical shifts being highly dependent on the solvent and concentration. researchgate.netubaya.ac.idjppres.com Upon coordination to a metal, the chemical shift of the N-H proton adjacent to the coordination site can undergo a significant change, providing evidence of the ligand's binding mode. mdpi.com

The aromatic region of the spectrum (δ 6.5-8.7 ppm) will display a set of multiplets corresponding to the protons of the phenyl and 4-methyl-2-pyridinyl rings. rsc.orgwhiterose.ac.uk The protons on the pyridine (B92270) ring, particularly those close to the nitrogen atom (α-protons), are typically the most deshielded. ipb.pt A downfield shift of these pyridine proton signals in the spectra of the metal complexes would strongly suggest coordination through the pyridine nitrogen atom. The methyl group on the pyridine ring is expected to appear as a singlet in the upfield region of the spectrum, around δ 2.3-2.5 ppm. ubaya.ac.id

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Reference
N-H (Thiourea)9.0 - 12.5Broad Singlet mdpi.comubaya.ac.idjppres.com
Aromatic-H (Phenyl & Pyridinyl)6.5 - 8.7Multiplets rsc.orgwhiterose.ac.ukipb.pt
CH₃ (Pyridinyl)2.3 - 2.5Singlet ubaya.ac.id

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The most significant signal in the spectrum is that of the thiocarbonyl carbon (C=S). This carbon is highly deshielded and typically resonates in the range of δ 175-185 ppm for free thiourea ligands. mdpi.com The chemical shift of this carbon is a very sensitive probe for coordination; a significant downfield or upfield shift upon complexation provides conclusive evidence of the sulfur atom's involvement in bonding to the metal center. mdpi.com

The aromatic carbons of the phenyl and pyridinyl rings will appear in the typical range of δ 115-160 ppm. whiterose.ac.ukipb.pt The specific chemical shifts can be used to confirm the substitution pattern on the rings. The carbon of the methyl group attached to the pyridine ring will give a signal in the upfield region, typically around δ 20-22 ppm. whiterose.ac.uk Analysis of the shifts in the pyridinyl carbon signals upon complexation can further support the involvement of the pyridine nitrogen in coordination. ipb.pt

Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm) Reference
C=S (Thiocarbonyl)175 - 185 mdpi.com
Aromatic-C (Phenyl & Pyridinyl)115 - 160 whiterose.ac.ukipb.pt
CH₃ (Pyridinyl)20 - 22 whiterose.ac.uk

Electronic Absorption (UV-Visible) Spectroscopy for Electronic Transitions and Geometry

UV-Visible spectroscopy provides information about the electronic transitions within the molecule and its metal complexes. The spectrum of the free this compound ligand is expected to be dominated by intense absorption bands in the ultraviolet region. These bands arise from π → π* transitions within the phenyl and pyridinyl aromatic systems and n → π* transitions associated with the non-bonding electrons on the sulfur and nitrogen atoms of the thioamide group. nih.gov

Upon formation of metal complexes, significant changes in the electronic spectrum are often observed. The original π → π* and n → π* bands of the ligand may undergo a bathochromic (red) or hypsochromic (blue) shift, indicating the involvement of the ligand in coordination. researchgate.net More importantly, new absorption bands can appear in the visible region of the spectrum. These new bands can be assigned to either ligand-to-metal charge transfer (LMCT) transitions or, in the case of transition metals with partially filled d-orbitals, to d-d electronic transitions. researchgate.netresearchgate.net

The energy and intensity of these d-d transitions are highly dependent on the geometry of the metal complex. For instance, octahedral, tetrahedral, and square planar complexes of the same metal ion will exhibit distinct UV-Visible spectra. researchgate.net Therefore, by analyzing the position and number of the d-d absorption bands, it is possible to infer the coordination geometry around the central metal ion. researchgate.netresearchgate.net

Table 4: Typical Electronic Transitions for this compound and its Complexes

Complex/Ligand Transition Type Typical Wavelength Range (nm) Significance Reference
Free Ligandπ → π200 - 300Aromatic and thioamide chromophores nih.gov
Free Ligandn → π300 - 400Thioamide chromophore nih.gov
Metal ComplexesLigand-to-Metal Charge Transfer (LMCT)400 - 600Evidence of coordination researchgate.net
Transition Metal Complexesd-d transitions400 - 800Indicates coordination geometry researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Detailed mass spectrometry analysis, including molecular ion peak determination and elucidation of fragmentation patterns for this compound and its complexes, is not available in the searched literature. This analysis would be crucial for confirming the molecular weight and understanding the stability and cleavage pathways of the compound under ionization.

Single Crystal X-Ray Diffraction Analysis for Molecular and Crystal Structures

Specific crystallographic data for this compound or its metal complexes have not been found. This information is essential for a definitive determination of its three-dimensional molecular structure and solid-state packing.

Conformational Analysis and Torsion Angles

Without single-crystal X-ray diffraction data, a detailed conformational analysis, including the measurement of key torsion angles that define the spatial arrangement of the pyridinyl, phenyl, and thiourea moieties, cannot be performed.

Intermolecular and Intramolecular Hydrogen Bonding Networks

A definitive description of the hydrogen bonding networks is contingent on crystal structure data. While intramolecular N-H···N(pyridyl) hydrogen bonds are characteristic of related 2-pyridylthioureas washington.edu, specific distances, angles, and intermolecular packing motifs for the title compound are unknown.

Crystallographic Parameters and Space Groups

The fundamental crystallographic parameters, such as unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group for this compound, remain undetermined in the absence of single-crystal X-ray diffraction studies.

Magnetic Measurements and Electron Spin Resonance (ESR) Studies of Metal Complexes

No specific magnetic susceptibility data or ESR spectra for metal complexes of this compound were found. These studies are vital for determining the electronic structure, oxidation state, and coordination geometry of paramagnetic metal centers within such complexes.

Thermal Analysis (TGA, DTA) for Solvent Content and Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) data, which would provide information on the thermal stability, decomposition profile, and the presence of solvent molecules for this compound and its complexes, are not available in the provided search results. Studies on analogous compounds suggest that thermal analysis is a common characterization technique for such complexes consensus.app.

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is currently no specific published research available that covers the theoretical and computational investigations outlined in the provided structure.

The requested analysis, including:

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Basis Set Selection and Functional Applications (e.g., B3LYP)

Conformational Analysis through Potential Energy Surface Scans

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Centers

Hirshfeld Surface Analysis for Intermolecular Interactions

...could not be located for the specific compound this compound.

To maintain strict adherence to the instructions of focusing solely on the specified molecule and avoiding the introduction of information from other compounds, the article cannot be generated at this time. The generation of scientifically accurate content requires sourcing from existing research, which is not available for this particular subject.

Theoretical and Computational Investigations of N 4 Methyl 2 Pyridinyl N Phenylthiourea Systems

Molecular Modeling and Dynamics Simulations

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the topology of the electron density in molecules, providing deep insights into the nature of chemical bonds and intermolecular interactions. This methodology allows for the characterization of bond paths, bond critical points (BCPs), and the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points. These parameters help in classifying interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

Despite the utility of this method for understanding chemical bonding, a specific QTAIM analysis for N-(4-Methyl-2-pyridinyl)-N'-phenylthiourea has not been reported in the reviewed scientific literature. Such a study would be valuable for elucidating the nature of the intramolecular hydrogen bonds, the characteristics of the C=S thiocarbonyl bond, and the electronic landscape across the pyridinyl and phenyl ring systems.

Molecular Dynamics (MD) Simulations for Structural Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating the interactions between atoms, MD provides a detailed view of the conformational flexibility, structural stability, and dynamic behavior of a molecule in various environments. For a molecule like this compound, MD simulations could reveal the stability of different conformers, the dynamics of intramolecular hydrogen bonding, and its interactions with solvent molecules.

A thorough search of existing research indicates that specific MD simulation studies focused on determining the structural stability of this compound have not been published. Such simulations would be instrumental in understanding its conformational preferences and how its structure behaves in a dynamic, solvated state, which is crucial for predicting its behavior in biological systems.

In Silico Prediction of Biological Activities

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, docking studies could identify potential biological targets and elucidate the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-protein complex.

While molecular docking has been extensively applied to various thiourea (B124793) and pyridine (B92270) derivatives to explore their potential as inhibitors for targets like kinases, neuraminidase, and dihydrofolate reductase, no specific molecular docking studies featuring this compound against any biological target have been reported in the available scientific literature.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties Prediction

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which are critical for its development as a potential drug. These predictions assess properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability.

Although ADMET prediction is a standard component in the computational evaluation of novel compounds, specific in silico ADMET data for this compound, excluding safety and adverse effects, is not available in the reviewed literature. Such predictions would be essential for evaluating its drug-likeness and potential for oral bioavailability.

Structure Activity Relationship Sar and Biological Activity Studies in Vitro & in Silico

General Overview of Thiourea (B124793) Derivatives as Bioactive Agents

Thiourea derivatives are a privileged structural motif in medicinal chemistry, recognized for their wide spectrum of biological activities. mdpi.com The core thiourea scaffold, characterized by a C=S group flanked by two nitrogen atoms, allows for a multitude of bonding possibilities and interactions with biological targets. mdpi.com These interactions are facilitated by the ability of the nitrogen atoms to act as hydrogen-bond donors and the sulfur atom to serve as a complementary binding site. biointerfaceresearch.com This chemical versatility has led to the development of thiourea derivatives as potent antibacterial, antifungal, antiviral, anticancer, antioxidant, and enzyme inhibitory agents. mdpi.commdpi.com Their therapeutic potential is a subject of ongoing research, with numerous studies focusing on synthesizing and evaluating new derivatives for enhanced efficacy and selectivity. mdpi.com

Pharmacological Screening Methodologies (In Vitro)

The biological potential of thiourea derivatives is typically assessed through a battery of in vitro assays designed to quantify their specific pharmacological effects.

Antioxidant Activity Assays (e.g., DPPH, ABTS)

The antioxidant capacity of thiourea derivatives is frequently evaluated using stable free radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods. mdpi.comnih.gov In the DPPH assay, antioxidant compounds donate a hydrogen atom to the DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. nih.govresearchgate.net Similarly, the ABTS assay involves the reduction of the ABTS radical cation, leading to a loss of its blue-green color. mdpi.com

Studies on various thiourea derivatives have demonstrated significant antioxidant potential. For instance, in one study, a series of unsymmetrical thiourea derivatives were tested, with 1-(3-methylpyridin-2-yl)-3-phenylthiourea showing the highest potency against the DPPH free radical with an IC50 value of 37.50 μg/mL. nih.gov Another study highlighted that structural modifications, such as the position of methyl groups on the aromatic ring, can significantly influence antioxidant activity as measured by DPPH, FRAP (Ferric Reducing Antioxidant Power), and TEAC (Trolox Equivalent Antioxidant Capacity) assays. mdpi.com

Interactive Data Table: Antioxidant Activity of Selected Thiourea Derivatives

Compound ReferenceAssayIC50 Value (μg/mL)
Compound 5 nih.govDPPH37.50
Compound 1 nih.govDPPH63.02
Compound 4 nih.govDPPH67.11
Compound 2 nih.govDPPH72.00
Compound 6 nih.govDPPH90.30
Compound 3 nih.govDPPH118.05

Antimicrobial Activities (Antibacterial, Antifungal)

Thiourea derivatives have shown considerable promise as antimicrobial agents. mdpi.com Their activity is typically determined using methods like the broth microdilution or agar (B569324) well diffusion to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. mdpi.com

These compounds have been tested against a wide array of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and various fungal strains (e.g., Candida albicans). mdpi.comchemrevlett.com For example, certain novel N-formyl tetrahydropyrimidine (B8763341) derivatives incorporating a thiourea moiety displayed significant antibacterial and antifungal activity, with their effectiveness being dependent on the nature of substituents on the benzene (B151609) ring. chemrevlett.com Another study found that some thiourea derivatives exhibited greater anti-yeast activity than antibacterial activity. mdpi.com The ortho-methylated derivative of a 2-thiophenecarboxylic acid-based thiourea showed the highest antifungal activity against nosocomial Candida auris strains, highlighting the importance of substituent placement. mdpi.com

Anticancer Activity against various Cell Lines (e.g., MCF-7, T47D, HeLa, HepG2, PC-3, NCI-H460, Colo-205, HCT116, MDA-MB-231)

The anticancer properties of thiourea derivatives are a major focus of research. biointerfaceresearch.com The cytotoxicity of these compounds is evaluated in vitro against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. tandfonline.commdpi.com The results are often expressed as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Thiourea derivatives have demonstrated efficacy against numerous cell lines. For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea showed cytotoxic activity against breast cancer (MCF-7, T47D) and cervical cancer (HeLa) cells. jppres.com In another study, phenylthiourea-based compounds containing thiazolopyrimidine, benzothiazolyl-pyridine, and tetrahydrochromene moieties showed potent cytotoxicity against the HCT-116 colon cancer cell line, with IC50 values as low as 2.29 μM. tandfonline.com Furthermore, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives (structurally related to thioureas) were evaluated against A549 (lung), HCT-116 (colorectal), and PC-3 (prostate) cancer cells, with some compounds showing greater potency than the reference drug sorafenib. nih.govnih.gov

Interactive Data Table: Anticancer Activity of Selected Thiourea Derivatives

Compound ClassCell LineIC50 Value (μM)Source
Phenylthiourea-thiazolopyrimidineHCT-1162.29 ± 0.46 tandfonline.com
Phenylthiourea-tetrahydrochromeneHCT-1167.36 ± 0.25 tandfonline.com
Phenylthiourea-benzothiazolyl-pyridineHCT-1169.71 ± 0.34 tandfonline.com
N,N′-Diarylthiourea (Compound 4)MCF-7338.33 ± 1.52 mdpi.com
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea (Compound 7i)A5491.53 ± 0.46 nih.gov
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea (Compound 7i)HCT-1161.11 ± 0.34 nih.gov
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea (Compound 7i)PC-31.98 ± 1.27 nih.gov

Enzyme Inhibition Studies (e.g., MIF, AChE, BChE, sEH/FAAH, FabH, DNA Topoisomerase, EGFR, HER2)

The mechanism of action for many bioactive thiourea derivatives involves the inhibition of specific enzymes. Phenylthiourea (B91264) (PTU) itself is a well-known inhibitor of phenoloxidase (tyrosinase). nih.gov Modern thiourea derivatives have been investigated for their inhibitory effects on a range of enzymes relevant to various diseases.

For example, various derivatives have been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov Some unsymmetrical thiourea derivatives have shown moderate inhibitory effects on these enzymes. nih.gov In the realm of cancer, thiourea derivatives have been designed as inhibitors of crucial signaling proteins like the Epidermal Growth Factor Receptor (EGFR). jppres.com Sulphonyl thiourea compounds containing a pyrimidine (B1678525) ring have been identified as potent inhibitors of various carbonic anhydrase (CA) isoforms, some of which are involved in tumor progression. nih.gov

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of thiourea derivatives. These analyses reveal how modifications to the chemical structure affect pharmacological efficacy.

Key SAR findings for thiourea derivatives include:

Substituents on Aromatic Rings : The nature and position of substituents on the phenyl or other aromatic rings attached to the thiourea nitrogen atoms significantly influence activity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methyl, methoxy) can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding to biological targets. biointerfaceresearch.comchemrevlett.com For instance, the presence of groups like -F, -OCH3, -Cl, and -NO2 on a benzene ring was found to enhance antimicrobial activity. chemrevlett.com

Hydrogen Bonding : The N-H protons of the thiourea core are vital hydrogen bond donors. Modifications that enhance the acidity of these protons can lead to stronger interactions with biological receptors and increased activity. biointerfaceresearch.com

Molecular Hybridization : Combining the thiourea pharmacophore with other known bioactive heterocyclic rings (such as pyrazole, thiazole, pyridine (B92270), or pyrimidine) is a common strategy to develop new derivatives with enhanced or dual activities. mdpi.comtandfonline.comnih.gov

Impact of Substituents on Biological Potency

The nature and position of substituents on the aromatic rings of N-arylthiourea derivatives significantly modulate their biological activity. Key factors include the electronic properties (electron-donating vs. electron-withdrawing), steric bulk, and lipophilicity of the substituents.

Electronic Effects: The electronic nature of substituents on the phenyl ring can alter the reactivity and binding affinity of the molecule. rsc.org Generally, electron-withdrawing groups (EWGs) like nitro (-NO2), trifluoromethyl (-CF3), and halogens (-Cl) decrease the electron density of the aromatic ring. rsc.orgmdpi.com In some N-benzoyl-N'-phenylthiourea derivatives, a compound with the strong EWG -CF3 showed a better docking score and slightly higher cytotoxic activity against MCF-7 cells compared to a derivative with the electron-donating group (EDG) -OCH3. ubaya.ac.id Conversely, EDGs such as methyl (-CH3) and methoxy (B1213986) (-OCH3) increase the electron density on the ring, which can also influence biological interactions. rsc.org The pyridine ring itself acts as an electron-withdrawing moiety due to the high electronegativity of the nitrogen atom. stackexchange.com

Steric and Lipophilic Effects: Lipophilicity plays a role in the ability of a drug to penetrate cell membranes, while steric parameters are related to the strength of its interaction with receptors. rasayanjournal.co.inubaya.ac.id In studies of N-benzoyl-N'-phenylthiourea compounds, regression analysis showed that steric parameters had a more significant impact on antiviral activity than lipophilic and electronic parameters. rasayanjournal.co.inubaya.ac.id In other series of compounds, however, biological activity was observed to decrease with increasing lipophilicity and the bulkiness of the substituent. mdpi.com This highlights that the optimal balance of these properties is often specific to the biological target.

ParameterEffect on Biological ActivityExample SubstituentsReference
Electron-Withdrawing Groups (EWGs)Can increase cytotoxic activity and binding scores in certain derivatives.-CF3, -NO2, -Cl mdpi.comubaya.ac.id
Electron-Donating Groups (EDGs)Can increase the reactivity of adjacent functional groups.-CH3, -OCH3 rsc.org
Steric EffectsFound to be a dominant factor influencing antiviral activity in some thiourea series.Varies based on substituent size rasayanjournal.co.inubaya.ac.id
Lipophilicity (π)Influences cell membrane penetration; increased lipophilicity can sometimes decrease activity.Varies based on substituent rasayanjournal.co.inmdpi.com

Role of the Pyridyl and Phenyl Moieties in Activity

The N-phenylthiourea scaffold is a fundamental structural motif. drugbank.com Compounds in this class have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The thiourea group (-(NH)2C=S) is a versatile functional group known for its ability to form hydrogen bonds and coordinate with metal ions.

The pyridyl moiety is a common feature in medicinal chemistry, with pyridine derivatives known to exhibit a great variety of biological activities. mdpi.com The nitrogen atom within the pyridine ring makes it electron-deficient through both inductive and resonance effects. stackexchange.com This electronic characteristic influences the molecule's ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, which are often critical for binding to biological targets. mdpi.com

Influence of Metal Complexation on Biological Activities

Thiourea derivatives are effective ligands capable of coordinating with a wide range of transition metal ions. researchgate.netresearchgate.net The formation of metal complexes can dramatically alter the biological properties of the parent ligand, often leading to enhanced activity. nih.govmdpi.com

Studies on related polypyridyl ligands have shown that the biological effect can be highly dependent on the specific metal ion involved. For instance, with the ligand N4Py, the iron(II) complex was found to be the active species responsible for causing oxidative damage in cells, whereas copper(II) and zinc(II) complexes showed lower cytotoxicity. rug.nlnih.gov Interestingly, the free ligand itself can be highly toxic, which is thought to result from its ability to enter cells and bind to biologically relevant metals intracellularly, thereby forming the active cytotoxic complex in situ. rug.nlnih.gov Metal complexes of pyridyl and pyrimidyl thiourea ligands with ruthenium, rhodium, and iridium have also been reported to possess significant anticancer properties. nih.gov

Metal IonObserved Biological Activity of ComplexReference
Iron (FeII)Identified as the active complex causing oxidative damage and cell death. rug.nlnih.gov
Copper (CuII)Showed lower cytotoxicity compared to the iron complex in N4Py studies. rug.nl
Zinc (ZnII)Showed low cytotoxicity and did not generate detectable reactive oxygen species (ROS). rug.nl
Ruthenium (Ru), Rhodium (Rh), Iridium (Ir)Complexes with pyridyl/pyrimidyl thiourea ligands showed cytotoxic activity against cancer cells. nih.gov
Palladium (Pd), Platinum (Pt), Nickel (Ni)Complexes with a related thiourea derivative showed activity against various bacteria. researchgate.net

In Silico Approaches to SAR

Computational methods, or in silico studies, are powerful tools for predicting and explaining the structure-activity relationships of bioactive molecules. These approaches include molecular docking to analyze ligand-protein interactions and the use of computational descriptors to correlate molecular properties with experimental results.

Ligand-Protein Interaction Analysis from Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method provides insights into binding affinity (often expressed as a docking score) and the specific molecular interactions that stabilize the complex.

For phenylthiourea derivatives, docking studies have identified several key types of interactions:

Hydrogen Bonds: The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur and nitrogen atoms can act as acceptors. These bonds are commonly observed in docking simulations. tandfonline.comijfmr.com

Pi-Interactions: The aromatic phenyl and pyridyl rings can engage in pi-cation or pi-stacking interactions with amino acid residues like lysine, tryptophan, and tyrosine. tandfonline.commdpi.com

Hydrophobic and van der Waals Interactions: These are crucial for fitting the ligand into the binding pocket of the receptor.

Docking studies on related compounds have identified interactions with specific residues such as Leu107, Lys58, Val296, and Leu289 in their respective protein targets. mdpi.comtandfonline.com The binding energy values calculated from these simulations often correlate with the experimentally observed biological activity. tandfonline.com

Compound ClassProtein Target (Example)Observed InteractionsReference
Phenylthiourea-pyrazole hybridsNot specifiedH-donor (with Leu107), Pi-cation (with Lys58) tandfonline.com
N-benzoyl-N'-phenylthioureasEGFR (1M17)Binding scores correlated with cytotoxicity (-8.2 kcal/mol for the more active compound). ubaya.ac.id
Thieno[2,3-b]pyridinesFOXM1 DNA-binding siteπ–H bond (with Val296), sulfur–hydrogen bond (with Leu289) mdpi.com
Pyrazolopyrimidine acetamidesTSPO (4RYI)H-bonds (with Trp51) mdpi.com

Correlation of Computational Descriptors with Experimental Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate computational descriptors of molecules with their experimental biological activity. These descriptors can be categorized as lipophilic, electronic, or steric.

For a series of N-benzoyl-N'-phenylthiourea derivatives, a regression analysis successfully correlated these parameters with bioavailability, activity, and toxicity. rasayanjournal.co.inubaya.ac.id The resulting equations demonstrated a linear relationship for activity and a non-linear relationship for bioavailability and toxicity, highlighting the complex interplay of these factors. rasayanjournal.co.inubaya.ac.id A key finding was the development of a model correlating the docking score (DS) with total energy (Etot) and molar refractivity (MR), a steric parameter. rasayanjournal.co.in

Furthermore, a direct correlation between in silico predictions and in vitro results is often observed. Studies have shown that compounds with better (i.e., more negative) docking scores frequently exhibit lower IC50 values, indicating higher potency in experimental assays. ubaya.ac.idtandfonline.com For example, an N-benzoyl-N'-phenylthiourea derivative with a docking score of -8.2 kcal/mol had an IC50 of 0.37 mM, while a related compound with a score of -7.3 kcal/mol had an IC50 of 0.38 mM. ubaya.ac.id

Q & A

Q. What established synthetic protocols are used for N-(4-Methyl-2-pyridinyl)-N'-phenylthiourea in academic research?

The synthesis of thiourea derivatives typically employs the Schotten-Baumann reaction , modified for specific substituents. For example:

  • React N-phenylthiourea with acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) in tetrahydrofuran (THF) under reflux (8–12 hours) with triethylamine as a catalyst .
  • Low-temperature initiation (0–5°C, 30 minutes) minimizes side reactions, followed by gradual warming to room temperature .
  • Purification via recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which analytical techniques validate the structure of this compound?

Comprehensive characterization involves:

  • 1H/13C-NMR : Confirm hydrogen/carbon environments (e.g., thiourea NH signals at δ 10–12 ppm in DMSO-d6) .
  • 2D NMR (COSY, HSQC) : Resolve complex coupling patterns and assign substituent positions .
  • IR spectroscopy : Identify thiocarbonyl (C=S) stretches near 1250–1300 cm⁻¹ .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .

Q. How is cytotoxic activity evaluated for this compound in preclinical studies?

The MTT assay is standard:

  • Incubate cancer cells (e.g., MCF-7, T47D) with the compound (0.1–100 μM) for 48–72 hours .
  • Measure IC50 values (concentration inhibiting 50% cell viability) using spectrophotometry (570 nm absorbance) .
  • Calculate selectivity indices (IC50 normal cells / IC50 cancer cells) to assess toxicity thresholds (e.g., Vero cells as normal controls) .

Advanced Research Questions

Q. How can computational docking predict molecular targets for this compound?

  • Use AutoDock Vina to dock the compound into receptor binding sites (e.g., EGFR PDB:1M17, SIRT1 PDB:4ZZJ) .
  • Optimize ligand geometry with Merck Molecular Force Field (MMFF94) and validate binding poses via PyMOL .
  • Compare binding scores (BS) to reference drugs (e.g., erlotinib for EGFR). Lower BS indicates higher stability .

Q. What strategies resolve discrepancies in cytotoxicity data across studies?

  • Cross-validate assays : Replicate experiments with standardized protocols (e.g., cell passage number, serum concentration) .
  • Analyze substituent effects: Electron-withdrawing groups (e.g., Cl, CF3) enhance lipophilicity and membrane permeability, altering IC50 values .
  • Use dose-response curves to assess reproducibility (e.g., IC50 ranges: 0.31–0.94 mM for dichloro derivatives in MCF-7 vs. T47D) .

Q. How are reaction conditions optimized for high-purity synthesis?

  • Catalyst screening : Triethylamine outperforms pyridine in minimizing byproducts (e.g., acylurea formation) .
  • Solvent selection : THF improves solubility of aromatic intermediates vs. dichloromethane .
  • Temperature control : Gradual heating (0°C → reflux) prevents exothermic decomposition .

Q. What design principles guide SAR studies for thiourea derivatives?

  • Lipophilicity modulation : Bulky substituents (e.g., t-butyl) enhance membrane penetration but may sterically hinder receptor binding .
  • Electron effects : Electron-deficient aryl groups increase thiourea electrophilicity, boosting interactions with cysteine residues in targets like EGFR .
  • Hybrid analogs : Combine pyridinyl and benzoyl groups to target multiple pathways (e.g., EGFR and SIRT1 inhibition) .

Methodological Notes

  • Contradiction Management : Conflicting cytotoxicity data may arise from cell line heterogeneity (e.g., MCF-7 estrogen receptor status vs. T47D) or assay timing (48 vs. 72 hours) .
  • Structural Validation : While X-ray crystallography (e.g., SHELX refinement ) is ideal for thiourea derivatives, 2D NMR is often sufficient for confirming regiochemistry .
  • Ethical Reporting : Disclose phenylthiourea’s non-specific effects (e.g., zebrafish pigment inhibition ) if used in comparative studies.

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